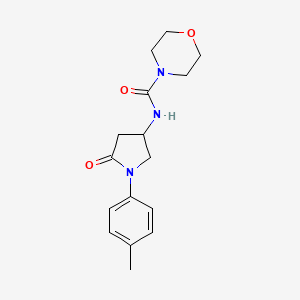

![molecular formula C38H26N2O6 B2964449 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 361366-65-6](/img/structure/B2964449.png)

2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

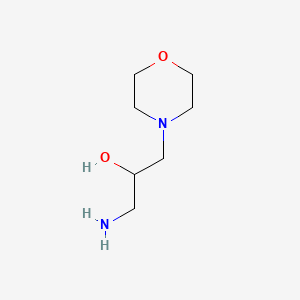

The compound “2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone” is a complex organic molecule. It is related to the family of pyromellitic diimide derivatives . These compounds have been spotlighted due to their use in energy-storage materials . They also show potential applications in photovoltaic devices and organic semiconductors .

Synthesis Analysis

The molecule was prepared by thionation of N,N′-dibenzylpyromellitic diimide with Lawesson’s reagent . This process resulted in a molecule with an S-shaped conformation similar to other compounds of this type .Molecular Structure Analysis

The molecular structure of the title compound consists of a central pyromellitic diimide substituted with an S atom and terminal benzyl groups . The phenyl groups are tilted by 72.69 (8)° with respect to the plane of the central arene ring .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

One of the notable applications of derivatives similar to 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is in the field of polymer chemistry. A related pyromellitic diimide building block was used to synthesize conjugated polymers for ambipolar field-effect transistors. These polymers exhibit good solubility in organic solvents and thermal stability, making them suitable for device applications (Shao, Chang, Dai, & Chi, 2014).

Catalytic Activity in Polymerization

Another research application involves the synthesis of aluminum complexes of triaza framework ligands, which includes derivatives of a similar chemical structure. These complexes have been explored for their catalytic activity in the ring-opening polymerization of ε-caprolactone (Bakthavachalam & Reddy, 2013).

Applications in Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of the compound have been used in the synthesis of Cu(II) complexes. These complexes exhibit interesting structural features such as cage-opening supramolecular isomerism, making them relevant for study in this area (Yu et al., 2017).

Applications in Organic Synthesis

Further, this compound and its derivatives find applications in organic synthesis. For example, the synthesis of bisindolines from reactions with vicinal diones demonstrates the versatility of similar structures in synthesizing complex organic compounds (Kovach, Brennessel, & Jones, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

4,10-bis(3-benzoylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2O6/c41-33(21-9-3-1-4-10-21)23-13-7-15-25(19-23)39-35(43)29-27-17-18-28(30(29)36(39)44)32-31(27)37(45)40(38(32)46)26-16-8-14-24(20-26)34(42)22-11-5-2-6-12-22/h1-20,27-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQQGNXZUDBWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

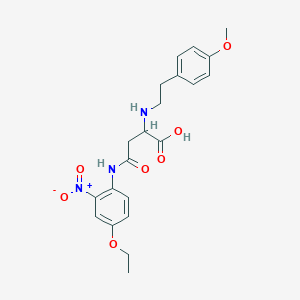

![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)

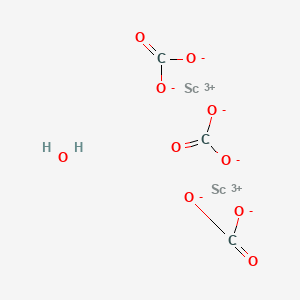

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)

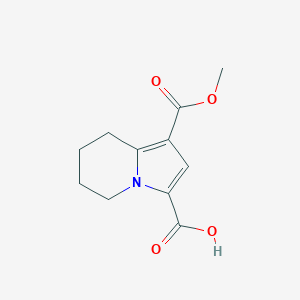

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)

![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)

![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)

![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)